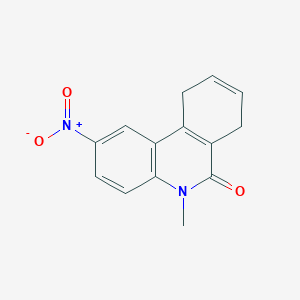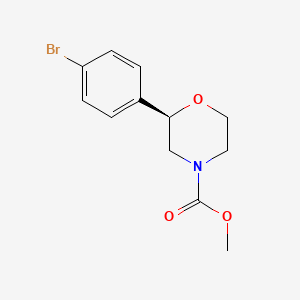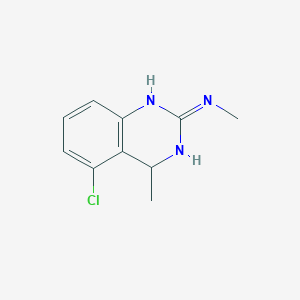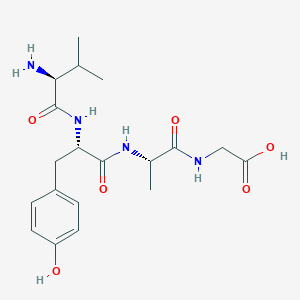
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone is a synthetic organic compound that belongs to the class of organofluorine compounds It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an indanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-indene and 5-fluoro-2-hydroxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2,3-dihydro-1H-indene and 5-fluoro-2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest for applications in organic electronics and photonics.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic targets.
作用機序
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- (2,3-Dihydro-1H-inden-1-yl)(4-fluoro-2-hydroxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(5-chloro-2-hydroxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(5-bromo-2-hydroxyphenyl)methanone
Uniqueness
(2,3-Dihydro-1H-inden-1-yl)(5-fluoro-2-hydroxyphenyl)methanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution is often used to improve drug efficacy and selectivity.
特性
CAS番号 |
920508-16-3 |
|---|---|
分子式 |
C16H13FO2 |
分子量 |
256.27 g/mol |
IUPAC名 |
2,3-dihydro-1H-inden-1-yl-(5-fluoro-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H13FO2/c17-11-6-8-15(18)14(9-11)16(19)13-7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,13,18H,5,7H2 |
InChIキー |
JOFGSKZCDVFFSO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C1C(=O)C3=C(C=CC(=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)



![4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14177180.png)


![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)

![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)

![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
